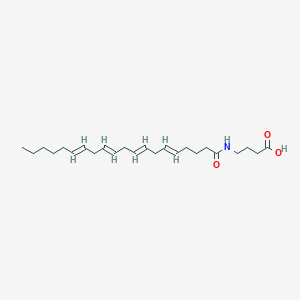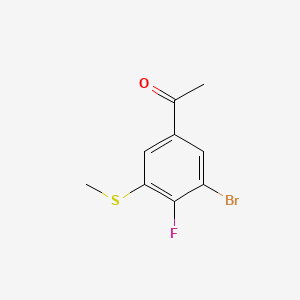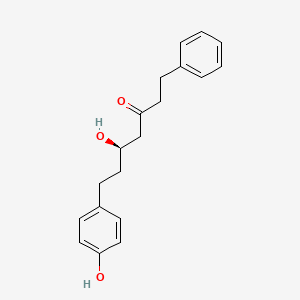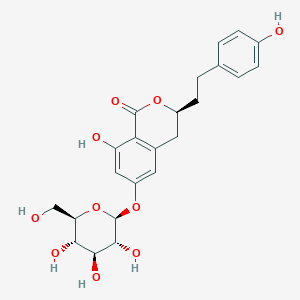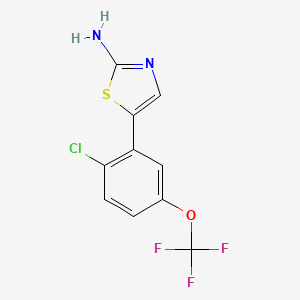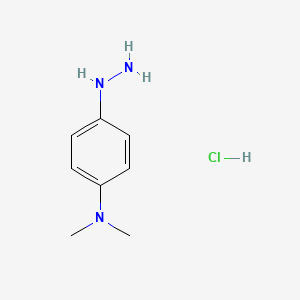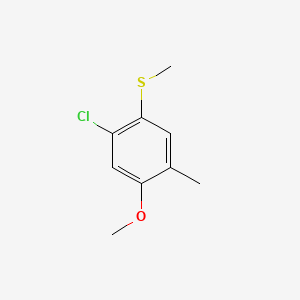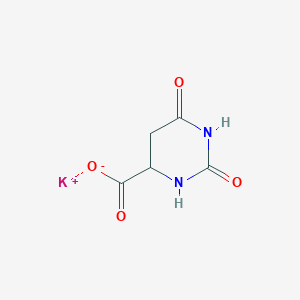
Lenalidomide-CO-PEG2-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand. It is derived from lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and myelodysplastic syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-C2-azide involves several steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to produce lenalidomide.
Functionalization: The functionalization of lenalidomide with a PEG2 linker and a terminal azide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The nitro group in the intermediate compounds can be reduced to amines.
Hydrogenation: The reduction of double bonds in the presence of hydrogen and a catalyst.
Common Reagents and Conditions
Bromine and Acetic Acid: Used in the bromination step.
Potassium Carbonate and DMF: Used in the condensation step.
Hydrogen and Palladium Catalyst: Used in the hydrogenation step.
Major Products
The major products formed from these reactions include lenalidomide and its functionalized derivatives, such as this compound .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG2-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and hematologic malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Lenalidomide-CO-PEG2-C2-azide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . The PEG2 linker and terminal azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide 4’-PEG2-azide: Another functionalized cereblon ligand with similar applications in PROTAC research.
Thalidomide: The parent compound of lenalidomide, with immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide-CO-PEG2-C2-azide is unique due to its specific functionalization with a PEG2 linker and terminal azide group, which allows for versatile conjugation and targeted protein degradation applications .
Eigenschaften
Molekularformel |
C20H24N6O6 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29) |
InChI-Schlüssel |
CITBEQJSZBIQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



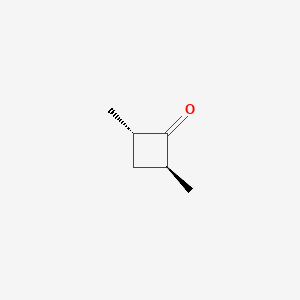
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
